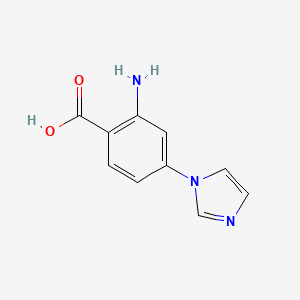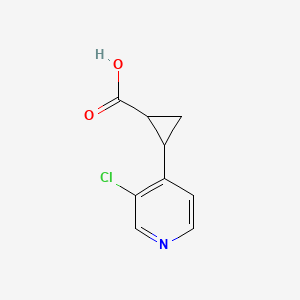
Isopropyl 2-morpholinopyridine-4-carboxylate
Vue d'ensemble
Description
Isopropyl 2-morpholinopyridine-4-carboxylate (IMPC) is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. IMPC is a pyridine derivative that is synthesized through a multi-step process involving various reagents and solvents. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of Isopropyl 2-morpholinopyridine-4-carboxylate is not fully understood, but it is believed to act through a combination of mechanisms, including inhibition of enzymes and modulation of receptor activity. The compound has been shown to have activity against a range of targets, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the dopamine D2 receptor. These targets are involved in various disease processes, including inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects:
Isopropyl 2-morpholinopyridine-4-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and PDE4, an enzyme involved in the regulation of intracellular signaling pathways. Isopropyl 2-morpholinopyridine-4-carboxylate has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood and movement.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 2-morpholinopyridine-4-carboxylate has several advantages for use in lab experiments, including its relatively simple synthesis and ability to interact with multiple targets. However, the compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful control of reaction conditions and dosing is required to ensure accurate and reproducible results.
Orientations Futures
There are several potential future directions for research on Isopropyl 2-morpholinopyridine-4-carboxylate, including:
1. Further investigation of the compound's mechanism of action and interactions with specific targets.
2. Development of new Isopropyl 2-morpholinopyridine-4-carboxylate derivatives with improved solubility and pharmacokinetic properties.
3. Investigation of the compound's potential as a scaffold for drug design.
4. Evaluation of the compound's efficacy in animal models of disease.
5. Investigation of the compound's potential as a diagnostic tool for disease detection.
In conclusion, Isopropyl 2-morpholinopyridine-4-carboxylate is a promising compound with potential applications in the pharmaceutical industry. Its unique structure and ability to interact with multiple targets make it a promising candidate for further investigation. However, careful control of reaction conditions and dosing is required to ensure accurate and reproducible results. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Applications De Recherche Scientifique
Isopropyl 2-morpholinopyridine-4-carboxylate has been studied for its potential applications in the pharmaceutical industry, particularly in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against a range of targets, including enzymes and receptors involved in inflammation, cancer, and neurological disorders. Isopropyl 2-morpholinopyridine-4-carboxylate has also been investigated as a potential scaffold for drug design, due to its unique structure and ability to interact with multiple targets.
Propriétés
IUPAC Name |
propan-2-yl 2-morpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)18-13(16)11-3-4-14-12(9-11)15-5-7-17-8-6-15/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJDVQGUFRTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693909 | |
| Record name | Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-morpholinopyridine-4-carboxylate | |
CAS RN |
1047724-23-1 | |
| Record name | Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)



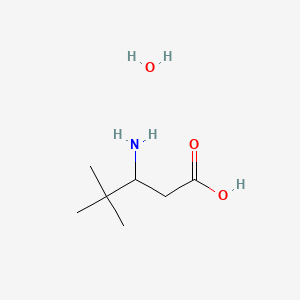

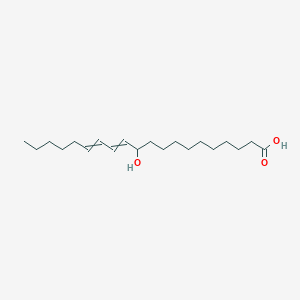
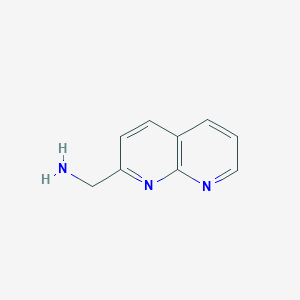
![3-Phenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1501656.png)
